![molecular formula C20H13N3OS2 B2561359 N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide CAS No. 860609-92-3](/img/structure/B2561359.png)
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide
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Description
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide, also known as N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzamide, is a novel chemical compound with a wide range of potential applications in the fields of scientific research and laboratory experiments. This compound has an interesting chemical structure, consisting of two aromatic rings and a cyano group, and has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Scientific Research Applications
- Application : N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide can be used in the cyanoacetylation of amines. By reacting with alkyl cyanoacetates, it forms cyanoacetamide derivatives. These compounds are valuable building blocks for synthesizing various heterocyclic moieties .
- Application : Researchers explore the potential of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide in evolving better chemotherapeutic agents. Its structural features make it a promising candidate for drug development .
- Application : This compound can participate in condensation and substitution reactions, leading to the formation of various organic heterocycles. Researchers investigate its utility in building novel heterocyclic frameworks .
- Application : The cyclocondensation of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide with phenacyl bromide yields pyrrole derivatives. These compounds find applications in materials science, pharmaceuticals, and organic synthesis .
- Application : Researchers have studied the fragmentation patterns of related compounds, such as 5-[(cyanomethyl)sulfanyl]-1H-pyrrol-2-amines, under electron impact and chemical ionization. Such studies aid in structural elucidation and characterization .
- Application : N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide can undergo various reactions in solvents like ethanol. Researchers explore its behavior under different conditions to optimize synthetic routes .
Cyanoacetylation of Amines
Biologically Active Compounds
Heterocyclic Synthesis
Pyrrole Derivatives
Mass Spectrometry Studies
Chemical Reactions in Solvents
properties
IUPAC Name |
N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS2/c21-11-12-25-20-17(14-7-3-1-4-8-14)18(16(13-22)26-20)23-19(24)15-9-5-2-6-10-15/h1-10H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCODXTYJXXHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2NC(=O)C3=CC=CC=C3)C#N)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide |
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